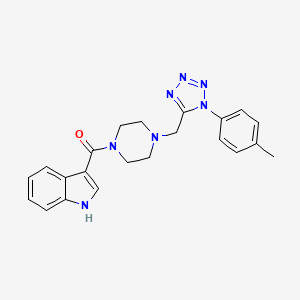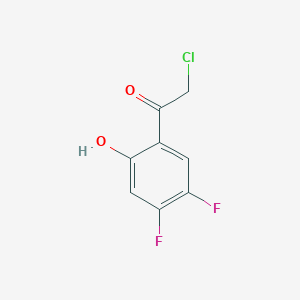![molecular formula C26H21ClN4O2 B2417576 N-(4-clorobencil)-2-(3-bencil-4-oxo-3H-pirimido[5,4-b]indol-5(4H)-il)acetamida CAS No. 2034603-80-8](/img/structure/B2417576.png)
N-(4-clorobencil)-2-(3-bencil-4-oxo-3H-pirimido[5,4-b]indol-5(4H)-il)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorobenzyl)acetamide is an intriguing chemical compound characterized by a pyrimido[5,4-b]indole core structure. This unique arrangement of atoms endows the compound with distinct physicochemical properties and potential biological activities.
Aplicaciones Científicas De Investigación
Chemistry
This compound serves as a synthetic intermediate in the preparation of more complex pyrimido[5,4-b]indole derivatives, aiding in the development of new materials with novel properties.
Biology
In biological studies, it functions as a probe to investigate enzyme mechanisms due to its unique structural features.
Medicine
Preliminary research suggests potential pharmacological applications, particularly in oncology and antimicrobial therapies, owing to its structural similarity to known bioactive compounds.
Industry
The compound is a precursor in the manufacture of specialized polymers and dyes, leveraging its chemical reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorobenzyl)acetamide generally involves the cyclization of appropriately substituted indole derivatives with pyrimidine precursors. The cyclization reaction is typically facilitated by acid catalysts under reflux conditions. Benzylation and acetamidation steps follow the initial ring formation to yield the final compound. Key reagents used in these steps include benzyl chloride, acetic anhydride, and chlorobenzylamine.
Industrial Production Methods
Industrial-scale synthesis may utilize continuous flow techniques to optimize reaction efficiency and product yield. These methods often employ robust catalytic systems and automated processes to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: : Reduction typically targets the ketone group, converting it to an alcohol.
Substitution: : Various nucleophiles can replace the chlorobenzyl moiety under suitable conditions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Catalysts such as sodium borohydride or catalytic hydrogenation.
Substitution: : Use of strong bases and nucleophiles like sodium hydride and alkyl halides.
Major Products
Oxidation leads to quinones, reduction produces alcohols, and substitution yields structurally varied analogs with potentially different biological activities.
Mecanismo De Acción
This compound exerts its biological effects primarily through interaction with specific enzyme targets, modulating their activity by either inhibition or activation. The precise molecular pathways involved are under investigation, but early studies indicate interference with nucleic acid synthesis and protein function.
Comparación Con Compuestos Similares
Compared to other pyrimido[5,4-b]indole derivatives, 2-(3-Benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorobenzyl)acetamide exhibits unique reactivity patterns and biological profiles. Similar compounds include:
2-(3-Benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-acetamide
2-(3-Benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorobenzyl)acetamide
The presence of the 4-chlorobenzyl group distinguishes it by enhancing its binding affinity and selectivity towards specific biological targets.
Happy to keep this going, or change tracks. What do you think?
Propiedades
IUPAC Name |
2-(3-benzyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-[(4-chlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4O2/c27-20-12-10-18(11-13-20)14-28-23(32)16-31-22-9-5-4-8-21(22)24-25(31)26(33)30(17-29-24)15-19-6-2-1-3-7-19/h1-13,17H,14-16H2,(H,28,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMXOBJYKMHTGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC(=O)NCC5=CC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
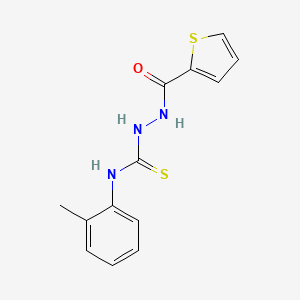
![(E)-4-(Dimethylamino)-N-[[2-(1,1-dioxo-1,2-thiazolidin-2-yl)cyclopentyl]methyl]but-2-enamide](/img/structure/B2417494.png)

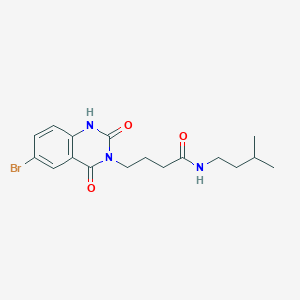
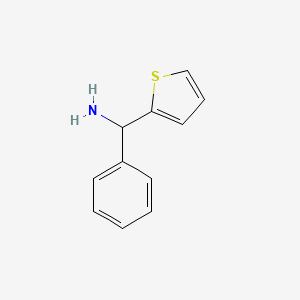
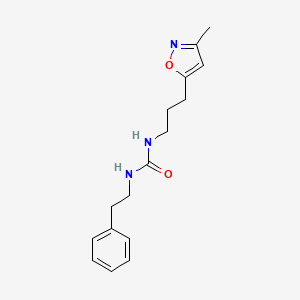
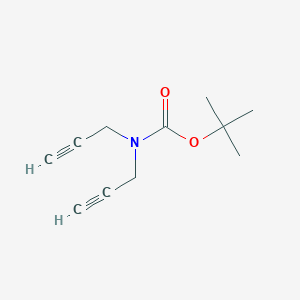
![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2417501.png)
![4-Fluoro-2-[(4-prop-2-ynylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B2417503.png)

![Benzo[d]thiazol-2-ylmethyl 4-fluorobenzoate](/img/structure/B2417508.png)

